molecular formula C18H26N2O4S B2460343 N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1797873-97-2

N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2460343
CAS No.: 1797873-97-2
M. Wt: 366.48
InChI Key: NFUUNSRANCWVFZ-UHFFFAOYSA-N
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Description

N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide typically involves the reaction of piperidine derivatives with isobutylsulfonyl chloride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotection.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-benzyl-piperidine-1-sulfonyl)-phenyl)-acetamide
  • 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides

Uniqueness

N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is unique due to its specific structural features, such as the isobutylsulfonyl group, which imparts distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-13(2)12-25(23,24)17-8-10-20(11-9-17)18(22)15-4-6-16(7-5-15)19-14(3)21/h4-7,13,17H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUUNSRANCWVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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